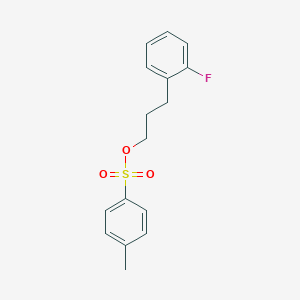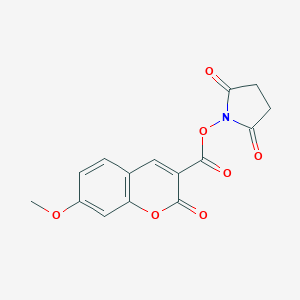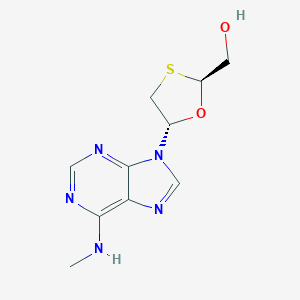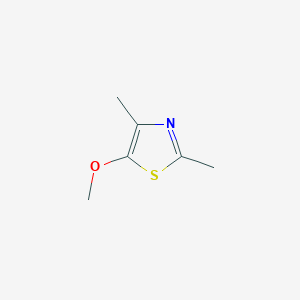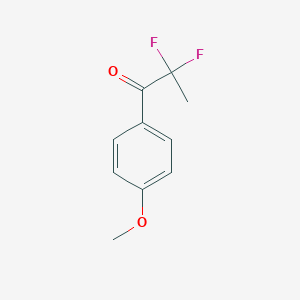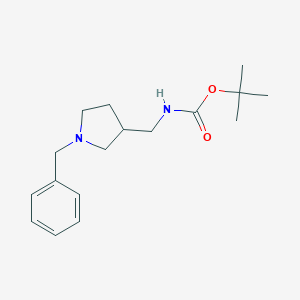
tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is a chemical compound that serves as an important intermediate in the synthesis of various pharmacologically active molecules. The compound features a pyrrolidine ring, which is a common motif in many bioactive molecules, and is functionalized with a benzyl group and a tert-butyl carbamate protecting group. This structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry.
Synthesis Analysis
The synthesis of tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate and related compounds has been explored in several studies. An efficient seven-step process starting from itaconic acid ester has been designed to synthesize this compound, which is characterized by its simplicity, cost-efficiency, and environmental friendliness . The process involves protection and deprotection steps, which are crucial for the functionalization of the pyrrolidine ring. Other related compounds, such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, have been synthesized through multi-step processes involving acylation, nucleophilic substitution, and reduction, highlighting the versatility of tert-butyl carbamate as a protecting group .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives has been studied using various analytical techniques. For instance, synthetic and crystallographic studies of related carbamate compounds have provided insights into their conformation and crystal packing, which are stabilized by hydrogen bonding and π-π stacking interactions . These studies are essential for understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives are known to participate in a variety of chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis . The enantioselective synthesis of related compounds using key steps like iodolactamization further illustrates the chemical versatility of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. The presence of the tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The benzyl and pyrrolidine groups contribute to the compound's ability to engage in π-π interactions and hydrogen bonding, which can be crucial for its biological activity. The synthesis of these compounds often requires careful consideration of reaction conditions to maintain the integrity of the sensitive functional groups 10.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Processes : This compound has been synthesized through an efficient seven-step process starting from itaconic acid ester. The process is noted for being simple, cost-efficient, and environmentally friendly (Geng Min, 2010).
Crystal Structure and Molecular Interactions : Studies on carbamate derivatives, including tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, have explored their crystal structures. These studies have detailed the nature of intermolecular interactions, such as hydrogen and halogen bonds, contributing to the formation of three-dimensional molecular architectures (U. Das et al., 2016).
Metalation and Alkylation Studies : Research has examined the ability of tert-butyl carbamate derivatives to undergo metalation between nitrogen and silicon. This process is efficient and can be applied to prepare α-functionalized α-amino silanes (S. Sieburth et al., 1996).
Catalyzed Reactions : Investigations have been conducted on Cu(I)-catalyzed [3+2] cycloadditions involving tert-butyl carbamate derivatives. This research aids in understanding regio- and stereo-selective cycloadditions leading to the synthesis of complex molecular structures (Eva Pušavec et al., 2014).
Application in Synthesis of Other Compounds
Intermediate in Synthesis of Bioactive Compounds : Tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate serves as an important intermediate in the synthesis of biologically active compounds, demonstrating its significance in medicinal chemistry (Bingbing Zhao et al., 2017).
Utilization in Polymer Synthesis : Research has also explored its use in the synthesis of new polymerizable antioxidants, indicating its role in the development of materials with enhanced stability and performance (Jiang-qing Pan et al., 1998).
Propriétés
IUPAC Name |
tert-butyl N-[(1-benzylpyrrolidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRKPCRXBAHJGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408425 |
Source


|
| Record name | tert-Butyl [(1-benzylpyrrolidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate | |
CAS RN |
155497-10-2 |
Source


|
| Record name | tert-Butyl [(1-benzylpyrrolidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

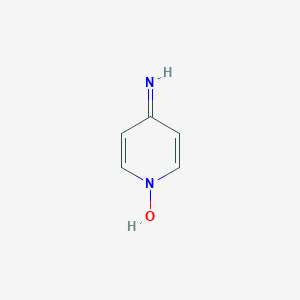
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)
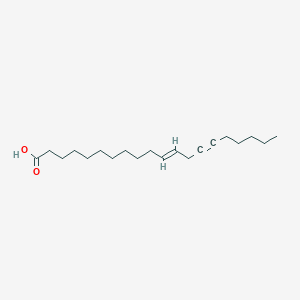
![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)
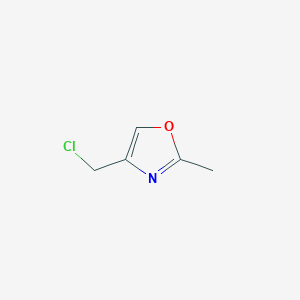
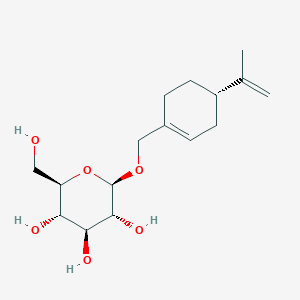

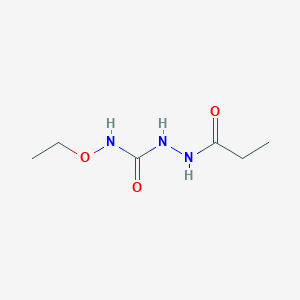
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)
